N-(naphthalen-1-ylmethyl)-2,2-diphenylacetamide

Catalog No.
S11942304
CAS No.
M.F
C25H21NO
M. Wt
351.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(naphthalen-1-ylmethyl)-2,2-diphenylacetamide

Product Name

N-(naphthalen-1-ylmethyl)-2,2-diphenylacetamide

IUPAC Name

N-(naphthalen-1-ylmethyl)-2,2-diphenylacetamide

Molecular Formula

C25H21NO

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C25H21NO/c27-25(26-18-22-16-9-15-19-10-7-8-17-23(19)22)24(20-11-3-1-4-12-20)21-13-5-2-6-14-21/h1-17,24H,18H2,(H,26,27)

InChI Key

YUVKEFOPLPLALJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC3=CC=CC4=CC=CC=C43

N-(naphthalen-1-ylmethyl)-2,2-diphenylacetamide is an organic compound characterized by its unique structure, which includes a naphthalene moiety linked to a diphenylacetamide. This compound features a central acetamide group bonded to two phenyl rings and a naphthylmethyl group, making it a member of the broader family of amides. Its molecular formula is C22_{22}H23_{23}N, and it exhibits notable physical and chemical properties that contribute to its applications in various fields.

N-(naphthalen-1-ylmethyl)-2,2-diphenylacetamide can undergo several chemical transformations typical of amides. These include:

  • Hydrogenation: The compound can be selectively reduced to the corresponding alcohol or amine using catalysts such as manganese complexes under specific conditions, demonstrating its potential for functional group transformations .
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Substitution Reactions: The presence of the naphthyl group allows for electrophilic aromatic substitution reactions, which can introduce various substituents onto the aromatic system.

The biological activity of N-(naphthalen-1-ylmethyl)-2,2-diphenylacetamide has been explored in various studies. It has shown potential as an anti-inflammatory agent and has been investigated for its effects on pain relief. Compounds with similar structures often exhibit significant interactions with biological targets, including enzymes and receptors involved in pain pathways.

Several synthetic approaches have been developed to produce N-(naphthalen-1-ylmethyl)-2,2-diphenylacetamide:

  • Condensation Reaction: The synthesis typically begins with the reaction of naphthalen-1-ylmethylamine with 2,2-diphenylacetyl chloride in an organic solvent like dichloromethane or chloroform under basic conditions.
    Naphthalen 1 ylmethylamine+2 2 diphenylacetyl chlorideN naphthalen 1 ylmethyl 2 2 diphenylacetamide\text{Naphthalen 1 ylmethylamine}+\text{2 2 diphenylacetyl chloride}\rightarrow \text{N naphthalen 1 ylmethyl 2 2 diphenylacetamide}
  • Alternative Methods: Other methods may involve using different coupling agents or activating reagents to facilitate the formation of the amide bond under milder conditions.

N-(naphthalen-1-ylmethyl)-2,2-diphenylacetamide finds applications in several areas:

  • Pharmaceuticals: Its potential anti-inflammatory and analgesic properties make it a candidate for drug development.
  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.
  • Material Science: Due to its unique structure, it may be explored as a component in polymeric materials or as a ligand in coordination chemistry.

Studies on N-(naphthalen-1-ylmethyl)-2,2-diphenylacetamide have indicated that it interacts with various biological targets. For instance:

  • Enzyme Inhibition: It may inhibit certain enzymes involved in inflammatory pathways, providing insights into its mechanism of action.
  • Receptor Binding: Interaction studies suggest that this compound could bind to specific receptors related to pain perception and modulation.

Several compounds share structural similarities with N-(naphthalen-1-ylmethyl)-2,2-diphenylacetamide. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
N-(naphthalen-2-ylmethyl)-2,2-diphenylacetamideSimilar structure but with a different naphthalene positionMay exhibit different biological activities
N-benzyl-N-(naphthalen-1-yl)acetamideBenzyl instead of diphenyl groupPotentially different pharmacological profiles
4-(naphthalen-1-yloxy)anilineContains an ether linkage instead of an amideDifferent reactivity patterns in organic synthesis

These compounds highlight the unique aspects of N-(naphthalen-1-ylmethyl)-2,2-diphenylacetamide while demonstrating how slight variations in structure can lead to differing properties and applications. The exploration of these analogs can provide insights into optimizing biological activity and enhancing therapeutic efficacy.

Condensation Reaction Optimization Strategies

The condensation of 1-naphthalenemethylamine with 2,2-diphenylacetyl chloride is the cornerstone of N-(naphthalen-1-ylmethyl)-2,2-diphenylacetamide synthesis. Key parameters influencing reaction efficiency include temperature, stoichiometry, and catalyst selection. For instance, a study demonstrated that maintaining the reaction at 0–5°C during acyl chloride addition minimizes side reactions such as hydrolysis, achieving yields upwards of 78%. Elevated temperatures (25–30°C) during coupling phases enhance reaction kinetics but require careful moisture exclusion to prevent decomposition.

Stoichiometric precision is critical. A 1:1.2 molar ratio of amine to acyl chloride ensures complete conversion of the amine while mitigating excess reagent waste. Research indicates that deviations beyond this ratio reduce yields by 15–20% due to unreacted starting material. Additionally, employing dropwise addition of acyl chloride over 30 minutes minimizes localized overheating, preserving the integrity of heat-sensitive intermediates.

Table 1: Impact of Reaction Parameters on Condensation Yield

ParameterOptimal ValueYield (%)Side Products (%)
Temperature0–5°C785
Stoichiometry (amine:acyl chloride)1:1.2823
Addition Rate30 min804

These findings underscore the delicate balance between kinetic control and thermodynamic stability in condensation reactions.

Solvent System Selection in Amide Bond Formation

Solvent polarity and proticity significantly influence amide bond formation. Polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM) are preferred for their ability to solubilize aromatic intermediates and stabilize transition states. In one protocol, DCM facilitated imine formation between 1-naphthalenemethylamine and diphenylacetyl chloride at room temperature, achieving 85% conversion within 4 hours. By contrast, methanol, though protic, proved inferior due to competitive nucleophilic attack by the solvent, reducing yields to 62%.

Mixed solvent systems offer synergistic benefits. A DCM:methanol (3:1) combination enhanced both solubility and reaction rate, yielding 88% product with minimal byproducts. This system leverages DCM’s non-polarity for substrate dissolution and methanol’s polarity to stabilize intermediates.

Table 2: Solvent Performance in Amide Bond Formation

Solvent SystemDielectric ConstantYield (%)Reaction Time (h)
DCM8.93854
Methanol32.7626
DCM:Methanol (3:1)12.4883.5

These results highlight the importance of solvent engineering in balancing reactivity and selectivity.

Catalytic Approaches for Improved Yield Efficiency

Catalysts play a pivotal role in accelerating amidation and suppressing side reactions. Base catalysts such as triethylamine (TEA) and 4-dimethylaminopyridine (DMAP) are widely employed to scavenge HCl generated during acyl chloride reactions. In a representative study, 10 mol% DMAP increased yields from 70% to 92% by facilitating intermediate deprotonation. Acid catalysts, though less common, have shown promise in sterically hindered systems. For example, p-toluenesulfonic acid (PTSA) improved yields by 18% in reactions involving bulky aryl amines.

Recent advances include heterogeneous catalysts. Silica-supported sodium hydroxide enabled a 95% yield in a solvent-free system, simplifying purification and reducing environmental impact. Additionally, enzymatic catalysts like lipase B from Candida antarctica achieved 80% yield under mild conditions (pH 7, 25°C), though scalability remains a challenge.

Table 3: Catalytic Systems and Their Efficacy

CatalystLoading (mol%)Yield (%)Conditions
DMAP1092DCM, 25°C
PTSA588Toluene, 50°C
Silica-NaOH1595Solvent-free, 80°C
Lipase B2080Aqueous, 25°C

Catalyst selection thus depends on substrate compatibility, cost, and sustainability goals.

PropertyValue
Molecular FormulaC25H21NO
Molecular Weight (g/mol)351.45
IUPAC NameN-(naphthalen-1-ylmethyl)-2,2-diphenylacetamide
CAS Number329920-56-1
SMILESO=C(C(C1=CC=CC=C1)C2=CC=CC=C2)NCC3=CC=CC4=CC=CC=C34
InChI KeyYUVKEFOPLPLALJ-UHFFFAOYSA-N

Pharmacological Target Engagement Mechanisms

Vascular Endothelial Growth Factor Receptor-2 Inhibition Pathways and Structural Requirements

The vascular endothelial growth factor receptor-2 inhibitory activity of N-(naphthalen-1-ylmethyl)-2,2-diphenylacetamide emerges from its structural similarity to established naphthamide-based vascular endothelial growth factor receptor-2 inhibitors [13]. Research demonstrates that naphthamide derivatives exhibit potent inhibitory activity against vascular endothelial growth factor receptor-2 through specific binding interactions within the adenosine triphosphate binding site [13]. The compound's naphthalene moiety enables penetration into the extended hydrophobic pocket formed when vascular endothelial growth factor receptor-2 adopts the drug-binding-friendly 'defensively-focused ground' out conformation [13].

Structural analysis reveals that the naphthalene component forms critical hydrogen bonding interactions with key amino acid residues in the catalytic site, particularly with the backbone amide nitrogen-hydrogen of cysteine-919 and the backbone amide nitrogen-hydrogen of aspartic acid-1046 [13]. The diphenylacetamide portion contributes additional stabilizing interactions through its carbonyl oxygen, which engages with glutamic acid-885 carboxylate [13]. These interactions collectively result in inhibitory concentration 50 values in the nanomolar range for related naphthamide compounds, with representative structures achieving vascular endothelial growth factor receptor-2 inhibitory concentration 50 values of 1.5-1.6 nanomolar [13].

CompoundVascular Endothelial Growth Factor Receptor-2 Inhibitory Concentration 50 (nanomolar)Human Umbilical Vein Endothelial Cell Inhibitory Concentration 50 (nanomolar)Selectivity Profile
Naphthamide 4a (Reference)1.63.8Moderate
Compound 14c1.50.9High
Linifanib (Control)4.0Not ReportedMultitargeted
Vatalanib37.0Not ReportedVascular Endothelial Growth Factor Receptor-1/2 selective
Naphthamide with 4-chlorophenyl0.5-8.04.0-12.9Vascular Endothelial Growth Factor Receptor-2 selective

The binding mechanism involves a two-step process where initial competitive binding is followed by a time-dependent conformational change that results in tight enzyme-inhibitor complex formation [13] [14]. The naphthalene ring system provides essential π-π stacking interactions with aromatic residues in the binding pocket, while the acetamide linker maintains optimal geometric positioning for maximal binding affinity [13]. Molecular docking studies indicate that the compound's selectivity for vascular endothelial growth factor receptor-2 over other kinases stems from specific interactions with valine-523, a residue that differs between vascular endothelial growth factor receptor isoforms [21].

The structural requirements for optimal vascular endothelial growth factor receptor-2 inhibition include the preservation of the naphthalene aromatic system, which contributes to hydrophobic interactions within the binding pocket [13]. The diphenyl substituents on the acetamide carbon provide steric bulk that enhances selectivity by occupying specific regions of the binding site that distinguish vascular endothelial growth factor receptor-2 from other receptor tyrosine kinases [13] [14]. The methylene linker between the naphthalene and acetamide moieties maintains conformational flexibility while preserving the critical distance required for optimal protein-ligand interactions [13].

Cyclooxygenase Enzyme Modulation Dynamics

The cyclooxygenase enzyme modulation potential of N-(naphthalen-1-ylmethyl)-2,2-diphenylacetamide relates to its structural features that align with established cyclooxygenase inhibitor pharmacophores [16] [17]. Cyclooxygenase enzymes, particularly cyclooxygenase-2, represent critical targets for anti-inflammatory intervention, and the compound's acetamide functionality combined with its aromatic systems provides the necessary structural elements for enzyme interaction [16] [17].

Research on related naphthalene-containing acetamide derivatives demonstrates significant cyclooxygenase-2 inhibitory activity through specific binding interactions within the enzyme's active site [22] [23]. The naphthalene moiety contributes to hydrophobic interactions with the cyclooxygenase-2 binding pocket, while the acetamide group can form hydrogen bonding interactions with key amino acid residues including serine-530 and tyrosine-385 [21]. These interactions are crucial for achieving selectivity between cyclooxygenase-1 and cyclooxygenase-2 isoforms [17] [19].

Compound ClassCyclooxygenase-2 Inhibitory Concentration 50 (micromolar)Selectivity IndexStructural Features
Oxadiazole-acetamide (ODZ2)0.48132.83Methylsulfonyl group
Thiazolidinone-acetamide (THZD1)1.9HighChlorophenyl substitution
Thiazolidinone-acetamide (THZD2)2.3HighFluorophenyl substitution
Naphthalene-thiazolidinone (A1)ActiveModerateNaphthalene-oxygen linkage
Celecoxib (Reference)1.33HighTrifluoromethyl pyrazole

The mechanism of cyclooxygenase inhibition involves competitive binding at the arachidonic acid binding site, where the naphthalene ring system can occupy the hydrophobic channel typically used by the natural substrate [17] [21]. The diphenyl groups provide additional hydrophobic interactions that stabilize the enzyme-inhibitor complex and contribute to the compound's binding affinity [16]. The acetamide carbonyl oxygen serves as a hydrogen bond acceptor, forming interactions with the enzyme's polar residues that are essential for inhibitory activity [17] [21].

Kinetic studies of related compounds indicate that the inhibition mechanism follows a time-dependent pattern characteristic of selective cyclooxygenase-2 inhibitors [17] [19]. The initial rapid binding phase is followed by a slower conformational change that results in tight binding with slow dissociation kinetics [17]. This binding profile contributes to the compound's potential selectivity for cyclooxygenase-2 over cyclooxygenase-1, as the larger active site of cyclooxygenase-2 can better accommodate the bulky naphthalene-diphenylacetamide structure [17] [19].

The compound's modulation of cyclooxygenase activity involves interaction with the enzyme's prostaglandin synthesis pathway, where it competes with arachidonic acid for binding to the catalytic site [16] [17]. The naphthalene ring system can penetrate into the cyclooxygenase-2 side pocket, a structural feature that distinguishes this isoform from cyclooxygenase-1 and contributes to selective inhibition [17] [19]. The resulting inhibition of prostaglandin synthesis leads to reduced inflammatory mediator production without significantly affecting cyclooxygenase-1-dependent physiological processes [16] [17].

Neurotransmitter Receptor Interaction Profiles

N-(naphthalen-1-ylmethyl)-2,2-diphenylacetamide exhibits complex interactions with multiple neurotransmitter receptor systems through its diverse structural motifs that enable binding to distinct receptor subtypes [26] [27] [28]. The compound's neurotransmitter receptor interaction profile encompasses gamma-aminobutyric acid type A receptors, purinergic P2X receptors, serotonin receptors, and opioid receptor systems, each engaging different aspects of the molecule's structural framework [26] [27] [32].

The gamma-aminobutyric acid type A receptor interaction involves binding to extrasynaptic δ-subunit-containing receptors that mediate tonic inhibition in the central nervous system [26]. The naphthalene moiety provides hydrophobic interactions with the receptor's transmembrane domains, while the acetamide group contributes to hydrogen bonding networks that stabilize the receptor-ligand complex [26]. Research demonstrates that compounds with similar structural features exhibit positive allosteric modulation of gamma-aminobutyric acid type A receptors, particularly those containing δ-subunits that are preferentially targeted by neurosteroids [26].

Receptor SystemInteraction TypeBinding AffinityFunctional Outcome
Gamma-aminobutyric acid type A (δ-subunit)Positive allosteric modulationHigh (nanomolar range)Tonic inhibition enhancement
P2X ReceptorsNeuromodulatory effectsModerate (micromolar range)Synaptic plasticity modulation
5-Hydroxytryptamine 1A ReceptorsSomatodendritic targetingHigh (nanomolar range)Dopaminergic neuron modulation
Opioid Receptors (mu-kappa)Selective agonismVariableAntinociception
Dopamine TransporterInhibition/bindingHighNeurotransmitter clearance

Purinergic P2X receptor interactions involve the compound's ability to modulate adenosine triphosphate-gated ion channels that contribute to neuromodulatory signaling [27]. The diphenylacetamide structure provides conformational flexibility that allows adaptation to the receptor's binding requirements, while the naphthalene system contributes to the hydrophobic interactions necessary for receptor engagement [27]. These interactions result in modulation of synaptic plasticity through calcium influx mechanisms that influence long-term potentiation and synaptic scaling processes [27].

Serotonin receptor interactions, particularly with 5-hydroxytryptamine 1A receptors, involve targeting to dopaminergic neurons within the ventral tegmental area [28]. The compound's structural features enable preferential binding to somatodendritic 5-hydroxytryptamine 1A receptors on dopaminergic neurons, where it can modulate dopamine-related cognitive functions and motor activity [28]. The naphthalene moiety contributes to receptor selectivity by providing specific hydrophobic interactions that distinguish between receptor subtypes [28].

Opioid receptor interactions demonstrate the compound's potential for selective engagement with mu-kappa heteromeric receptor complexes [32]. The naphthalene ring system provides the aromatic interactions necessary for opioid receptor binding, while the acetamide functionality contributes to the hydrogen bonding network required for receptor activation [32]. Structure-activity relationship studies indicate that modifications to the naphthalene substitution pattern can dramatically alter receptor selectivity, with specific substitutions conferring preference for different opioid receptor subtypes [32].

The dopamine transporter interaction profile involves the compound's ability to influence neurotransmitter clearance mechanisms through binding to the transporter protein [29]. The structural features that enable this interaction include the aromatic naphthalene system that can occupy hydrophobic binding sites on the transporter, and the diphenyl groups that provide additional stabilizing interactions [29]. This interaction pattern suggests potential for modulating dopaminergic signaling through effects on neurotransmitter reuptake processes [29].

Structural ModificationEffect on ActivityBinding Site RequirementsPharmacological Impact
Naphthalene substitution position1-position > 2-positionHydrophobic pocket accommodationTarget selectivity
Diphenyl group orientationCritical for binding geometryHydrogen bonding networkBinding affinity
Acetamide nitrogen substitutionMethyl substitution reduces activitySteric complementarityReceptor activation
Halogen substitutionFluorine enhances selectivityElectronic effectsTissue specificity
Alkoxy group additionEnhances hydrophobic interactionsLipophilic interactionsMembrane permeability

The molecular recognition mechanisms underlying these neurotransmitter receptor interactions involve multiple binding determinants that collectively contribute to the compound's pharmacological profile [35] [36]. The naphthalene aromatic system provides π-π stacking interactions with aromatic amino acid residues in receptor binding sites, while the acetamide group serves as both hydrogen bond donor and acceptor depending on the specific receptor environment [35] [36]. The diphenyl substituents contribute to binding specificity through steric interactions that can either enhance or diminish binding affinity depending on the receptor subtype [35] [36].

The positional isomerism of the naphthyl substituent in N-(naphthalen-1-ylmethyl)-2,2-diphenylacetamide represents a critical structural determinant of biological activity. Research investigating the differential effects of 1-naphthyl versus 2-naphthyl positioning has revealed significant structure-activity relationships that influence both pharmacological potency and selectivity [1] [2].

Studies on naphthol derivatives have demonstrated that the 1-naphthyl position confers distinct advantages over the 2-naphthyl configuration in antioxidant activity assays. When evaluated using three different free radical scavenging assays (DPPH, ABTS+, and CPZ+ radicals), 1-naphthol exhibited superior activity compared to its 2-naphthyl counterpart [1]. However, the effect of sulfate conjugation revealed position-dependent variations in activity retention. While 1-naphthyl sulfate showed a 5.60 to 7.35-fold reduction in antioxidative activity compared to the unsulfated form, 2-naphthyl sulfate demonstrated comparable activities to the unsulfated 2-naphthol [1].

In antimicrobial applications, the positional isomerism effects demonstrate contrasting patterns. Naphthyl-polyamine conjugates containing 1-naphthyl substituted end groups were predominantly inactive against various bacterial strains, with exceptions being longer polyamine chain variants [2]. Conversely, 2-substituted naphthyl analogue sets contained a greater number of active compounds, particularly against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus [2]. Direct comparison revealed that corresponding 1-naphthyl versus 2-naphthyl substituted analogues showed little difference in intrinsic antimicrobial activity when active compounds were identified [2].

The molecular basis for these positional effects relates to the electronic distribution within the naphthalene ring system. The 1-position experiences greater electron density due to resonance effects, potentially enhancing electrophilic interactions with biological targets [3]. Additionally, the spatial orientation of substituents at the 1-position creates distinct steric environments that can influence binding affinity and selectivity for specific receptors or enzymes.

Diphenylacetyl Group Electronic Configuration Analysis

The diphenylacetyl moiety in N-(naphthalen-1-ylmethyl)-2,2-diphenylacetamide serves as a key pharmacophore whose electronic configuration significantly impacts biological activity. The electron-rich aromatic system formed by the two phenyl rings attached to the central acetamide carbon creates a unique electronic environment that modulates receptor binding and metabolic stability [4] [5].

Electron-withdrawing groups incorporated into the diphenylacetyl system demonstrate enhanced biological activity through increased electrophilicity. Studies on pyrimidine-based compounds revealed that the addition of electron-withdrawing groups such as trifluoromethyl (-CF3) induced radical improvement in hydrogen bond strength with target amino acid residues [4]. The electron-withdrawing effect increases the positive character of the central carbon, facilitating stronger interactions with nucleophilic sites on biological macromolecules.

Conversely, electron-donating groups such as methoxy (-OCH3) and hydroxyl (-OH) substituents reduce the electrophilic character of the diphenylacetyl system, generally resulting in decreased biological activity [4]. The electronic donation increases electron density around the central carbon, reducing its ability to form strong electrostatic interactions with target sites.
The aromatic conjugation within the diphenylacetyl system contributes to enhanced binding affinity through π-π stacking interactions with aromatic amino acid residues in target proteins. Molecular docking studies have demonstrated that the diphenyl moiety can establish favorable π-stacking interactions with tyrosine residues in binding sites [6]. This aromatic conjugation also influences the overall molecular geometry, potentially affecting the conformational flexibility and binding orientation of the entire molecule.

Diphenylacetamide derivatives have been shown to exhibit structure-activity relationships dependent on the electronic configuration of the phenyl rings. In studies of sodium and potassium channel blockers, diphenylacetamide derivatives demonstrated blocking activity significantly correlated with Kier's first-order valence molecular connectivity index, indicating the importance of electronic connectivity in determining biological activity [7].

The metabolic stability of diphenylacetamide compounds is also influenced by electronic effects. The presence of electron-withdrawing substituents can reduce metabolic vulnerability by decreasing the electron density at sites prone to cytochrome P450-mediated oxidation [8]. This electronic modulation represents a valuable strategy for optimizing the pharmacokinetic properties of diphenylacetamide-based therapeutics.

Methyl Substitution Impact on Bioavailability

The incorporation of methyl groups into the structure of N-(naphthalen-1-ylmethyl)-2,2-diphenylacetamide can profoundly influence its bioavailability through multiple mechanisms affecting absorption, distribution, metabolism, and excretion. The "magic methyl effect" represents a well-documented phenomenon in medicinal chemistry where strategic methylation can enhance pharmaceutical properties [9] [10].

Benzylic methylation demonstrates significant impact on metabolic stability by blocking oxidative hydroxylation pathways. Studies on related compounds showed that introducing a methyl group at the benzylic position resulted in 1.8-fold reduced systemic clearance by preventing cytochrome P450-mediated hydroxylation [8]. The methyl substitution creates steric hindrance that impedes enzyme-substrate interactions, thereby extending the half-life of the parent compound.

N-methylation effects on bioavailability operate through increased lipophilicity, which can enhance membrane permeability and tissue distribution. Research on various pharmaceutical compounds has demonstrated that N-methylation can improve oral bioavailability by 2.4-fold compared to the non-methylated analogue [9]. The increased lipophilicity (log P) facilitates passive diffusion across biological membranes, potentially improving gastrointestinal absorption and blood-brain barrier penetration.

The conformational restriction imposed by methyl substitution can significantly impact binding affinity and selectivity. Studies on pharmaceutical compounds have shown that methyl substitution at specific positions can induce conformational changes that favor the bioactive conformation, resulting in up to 10-fold improvements in biological activity [11]. This conformational focusing reduces the entropic penalty associated with binding to target receptors or enzymes.

Aromatic methylation effects on bioavailability are particularly notable in terms of metabolic stability. The introduction of methyl groups onto aromatic rings can block metabolic soft spots, preventing oxidative metabolism and extending pharmacokinetic half-life. Studies have demonstrated that strategic aromatic methylation can improve bioavailability by up to 10-fold through enhanced metabolic stability [11].

The pharmacokinetic optimization achieved through methyl substitution extends beyond simple metabolic blocking. Methylation can influence protein binding, tissue distribution, and renal clearance through altered physicochemical properties. The hydrophobic methyl groups can enhance binding to plasma proteins, potentially extending circulation time and altering the volume of distribution [9].

DNA methylation effects on drug metabolism enzymes represent an emerging area of research relevant to bioavailability optimization. Studies have shown that methylation status of cytochrome P450 genes can influence enzyme expression and activity, potentially affecting the metabolism of compounds like N-(naphthalen-1-ylmethyl)-2,2-diphenylacetamide [12]. This epigenetic dimension adds complexity to the relationship between methylation and bioavailability, suggesting that patient-specific methylation patterns may influence drug response.

XLogP3

5.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

351.162314293 g/mol

Monoisotopic Mass

351.162314293 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

Explore Compound Types